molecular formula C12H18N6O3S B2937993 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034516-97-5

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No.: B2937993
CAS No.: 2034516-97-5
M. Wt: 326.38
InChI Key: CERLDHRFGMJMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety and a pyrrolidine-sulfonamide side chain. Sulfonamides are well-known pharmacophores in medicinal chemistry due to their versatility in hydrogen bonding and enzyme inhibition, often applied in antimicrobial, diuretic, and anticancer agents . The oxadiazole ring enhances metabolic stability and bioavailability, while the pyrazole group may contribute to target-specific interactions, though detailed mechanistic studies for this compound remain unpublished.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3S/c1-2-17-9-10(7-13-17)12-15-11(21-16-12)8-14-22(19,20)18-5-3-4-6-18/h7,9,14H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERLDHRFGMJMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application (2022) discloses several sulfonamide derivatives with distinct structural features, including:

N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide

N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-3,3-difluoropyrrolidine-1-sulfonamide

(S)-N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-2-(trifluoromethyl)pyrrolidine-1-sulfonamide

Feature Target Compound Patent Compounds
Core Structure 1,2,4-Oxadiazole Cyclopentyl-imidazo-pyrrolo-pyrazine
Sulfonamide Group Pyrrolidine-sulfonamide Varied fluorinated alkyl/pyrrolidine-sulfonamide
Substituents 1-Ethylpyrazole Imidazo-pyrrolo-pyrazine (polycyclic aromatic system)
Potential Targets Undisclosed (speculated kinase or enzyme inhibition) Likely kinase inhibitors (based on imidazo-pyrrolo-pyrazine motifs in kinase-targeting drugs)

Key Differences :

  • The patent compounds prioritize polycyclic aromatic systems (imidazo-pyrrolo-pyrazine) for enhanced π-π stacking with kinase ATP-binding pockets, whereas the target compound employs a 1,2,4-oxadiazole-pyrazole hybrid , which may favor solubility and synthetic accessibility.
  • Fluorinated substituents in the patent analogs improve metabolic stability and membrane permeability compared to the non-fluorinated pyrrolidine group in the target compound.

Comparison with Oxadiazole-Containing Sulfonamides

The compound 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide (CAS: 1571028-37-9) shares the 1,2,4-oxadiazole core but differs in substituents :

Feature Target Compound CAS 1571028-37-9
Oxadiazole Substituent 1-Ethylpyrazole 3-(2-Methoxyethoxy)phenylmethyl-6-oxo-1,6-dihydropyridin-3-yl
Sulfonamide Group Pyrrolidine-sulfonamide N-Methylbenzene-sulfonamide
Bioactivity Clues Unknown (structural similarity suggests enzyme inhibition) Likely designed for anti-inflammatory or anticancer applications (pyridine-oxadiazole)

Key Differences :

  • The benzene-sulfonamide in CAS 1571028-37-9 may enhance binding to cyclooxygenase (COX) or carbonic anhydrase isoforms, whereas the pyrrolidine-sulfonamide in the target compound could modulate selectivity for less common targets.
  • The methoxyethoxy group in CAS 1571028-37-9 improves aqueous solubility, contrasting with the lipophilic ethylpyrazole in the target compound.

Research Findings and Implications

  • Structural Flexibility : The target compound’s simplicity (oxadiazole-pyrazole-pyrrolidine) allows for easier synthesis and derivatization compared to the complex polycyclic patent analogs .
  • Thermodynamic Stability : Oxadiazole rings generally exhibit high stability, but fluorinated substituents (as in patent compounds) further reduce oxidative metabolism .
  • Gaps in Data: No experimental data (e.g., IC₅₀, LogP, solubility) are available for the target compound, limiting direct pharmacological comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.